2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline
Description
Chemical Structure:
2-Bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline is a substituted aniline derivative with the following features:
- Bromine at position 2 (ortho to the amino group).
- Methyl at position 4 (para to the amino group).
- N-(2,2,2-Trifluoroethyl) substituent, where the nitrogen atom is bonded to a trifluoroethyl group (-CH₂CF₃).
Molecular Formula: C₉H₉BrF₃N
Molecular Weight: 268.08 g/mol (calculated based on analogous compounds in ).
Properties
Molecular Formula |
C9H9BrF3N |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9BrF3N/c1-6-2-3-8(7(10)4-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
XOKSJWKURIENOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:
Bromination: The starting material, 4-methylaniline, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-methylaniline.
N-alkylation: The 2-bromo-4-methylaniline is then reacted with 2,2,2-trifluoroethylamine under suitable conditions to form the final product, this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Key Differences :
- Substituent Positions: Bromine at position 4 (para to the amino group) and methyl at position 2 (ortho to the amino group).
- Electronic Effects : Bromine at position 4 exerts stronger electron-withdrawing effects on the aromatic ring compared to methyl at position 2.
- Synthetic Relevance : Both isomers are intermediates in medicinal chemistry, but positional differences influence reactivity in cross-coupling reactions.
Halogen and Substituent Variants
(a) 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline (CAS 1369856-62-1)
Differences :
- N-Substituent : N,N-dimethyl (vs. trifluoroethyl).
- Ring Substituent : Trifluoromethyl (CF₃) at position 4 (vs. methyl).
Impact : - The CF₃ group is strongly electron-withdrawing, reducing the electron density of the aromatic ring.
- N,N-dimethyl substitution increases basicity compared to trifluoroethyl, which lowers basicity due to fluorine’s inductive effects.
(b) 4-Chloro-N-(2,2,2-trifluoroethyl)aniline
Differences :
- Halogen : Chlorine (Cl) at position 4 (vs. Br at position 2).
- Impact:
- Chlorine is less bulky and less electronegative than bromine, altering reactivity in nucleophilic substitution.
| Property | This compound | 4-Chloro-N-(2,2,2-trifluoroethyl)aniline |
|---|---|---|
| Halogen | Br (2) | Cl (4) |
| Methyl Substituent | Present (4) | Absent |
| Molecular Weight | 268.08 g/mol | 209.60 g/mol () |
| Steric Effects | Higher | Lower |
Trifluoromethoxy and Chloro Derivatives
(a) 2-Bromo-4-(trifluoromethoxy)aniline
Differences :
- Substituent : Trifluoromethoxy (OCF₃) at position 4 (vs. methyl).
Impact : - OCF₃ is a stronger electron-withdrawing group than CH₃, significantly deactivating the ring.
- Enhanced metabolic stability due to trifluoromethoxy’s resistance to oxidation.
(b) 3-Chloro-N-(2,2,2-trifluoroethyl)aniline
Differences :
- Halogen Position: Chlorine at position 3 (meta to amino group). Impact:
- Meta-substitution reduces conjugation with the amino group compared to ortho/para positions.
- Lower steric hindrance than bromo-ortho derivatives.
Biological Activity
2-Bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aniline derivative that has garnered attention for its potential biological activities. The presence of bromine and trifluoroethyl groups enhances its lipophilicity and reactivity, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications in various fields.
The molecular formula of this compound is . The structural features include:
- A bromine atom at the 2-position,
- A methyl group at the 4-position,
- A trifluoroethyl substituent at the nitrogen atom.
These modifications are crucial for enhancing the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoroethyl group significantly increases lipophilicity, allowing better penetration through lipid membranes and enhancing binding affinity to hydrophobic sites on proteins and enzymes. The bromine atom may facilitate halogen bonding interactions, further influencing the compound's specificity towards certain biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial properties. The presence of halogen atoms like bromine may enhance this effect by disrupting microbial cell membranes .
- Anticancer Potential : Some derivatives of fluorinated anilines have shown promise in cancer therapy by inhibiting specific pathways involved in tumor growth. The unique structural features of this compound could lead to similar findings .
- Enzyme Inhibition : The compound's ability to bind to enzymes suggests potential applications in developing inhibitors for various biochemical pathways. This could be particularly relevant in designing drugs targeting metabolic diseases .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 4-methyl-aniline and 2,2,2-trifluoroethylamine.
- Reaction Conditions : The reaction is often conducted in solvents such as ethanol or methanol under controlled temperatures to optimize yield and purity. Catalysts like palladium on carbon can be employed to enhance reaction efficiency .
- Yield Optimization : Continuous flow synthesis methods are also explored for industrial applications to improve production efficiency while minimizing waste.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Studies : Research on structurally similar compounds has indicated significant antimicrobial effects against various bacterial strains. For instance, derivatives with bromine substitutions often exhibit enhanced activity due to their ability to disrupt microbial membranes .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of fluorinated anilines have revealed that lipophilicity plays a critical role in bioavailability and therapeutic efficacy. Compounds with higher lipophilicity tend to have better absorption rates in biological systems .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-Bromo-4-methyl-N-(trifluoroethyl)aniline | Bromine at position 3 | Antimicrobial and anticancer properties |
| 4-Bromo-3-(trifluoromethyl)aniline | Bromine at position 4 | Enzyme inhibition potential |
| 4-Fluoro-N-(trifluoroethyl)aniline | Fluorine instead of bromine | Enhanced solubility and bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
